2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide typically involves multi-step organic reactions. The process may start with the formation of the pyrazole ring through cyclization reactions involving hydrazines and diketones. The thiophene ring can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling. The final step involves the sulfonation of the thiophene ring and subsequent coupling with the pyrazole derivative under controlled conditions, such as the use of a base like triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Purification methods such as recrystallization or chromatography would be employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme functions or signaling pathways.
Medicine: Possible development as a pharmaceutical agent, particularly in the treatment of bacterial infections due to its sulfonamide group.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. The compound’s unique structure may also allow it to interact with other molecular targets and pathways, potentially leading to novel therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial effects.
Thiophene derivatives: Compounds containing the thiophene ring, known for their diverse chemical reactivity and applications.
Uniqueness
2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide is unique due to its combination of a pyrazole ring, a thiophene ring, and a sulfonamide group. This unique structure may confer distinct chemical properties and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(3,5-dimethylpyrazole-1-carbonyl)-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-12-6-5-7-15(10-12)20(4)26(23,24)16-8-9-25-17(16)18(22)21-14(3)11-13(2)19-21/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBJPZAVLVFAAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)N3C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.